N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13BrFN5O2 and its molecular weight is 442.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16BrFN5O, with a molecular weight of 458.26 g/mol. The structure features a bromophenyl and fluorophenyl moiety attached to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine act primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. The compound's biological activity is attributed to its ability to inhibit EGFR signaling, leading to reduced tumor cell proliferation and induction of apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-468 (breast cancer).
- IC50 Values :
- A549: 8.21 µM
- HCT-116: 19.56 µM
- MDA-MB-468: Not explicitly stated but indicated to be significant.
The compound has shown promising results in inducing apoptosis in these cell lines, with flow cytometry analyses revealing an increase in the BAX/Bcl-2 ratio, indicative of apoptotic activity .
Case Studies
- Study on EGFR Inhibition : A study focused on the compound's ability to inhibit wild-type and mutant EGFR (T790M), showcasing an IC50 of 0.016 µM against wild-type and 0.236 µM against the mutant form. This highlights its potential as a targeted therapy for resistant cancer forms .
- Cell Cycle Arrest : Investigations revealed that the compound could arrest the cell cycle at the S and G2/M phases in treated cells, further supporting its role as an effective anticancer agent .
Comparative Analysis of Biological Activity
Compound | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | Antiproliferative | 8.21 (A549) | Lung Cancer |
- | Antiproliferative | 19.56 (HCT-116) | Colon Cancer |
- | EGFR Inhibitor | 0.016 (Wild-type) | - |
- | EGFR Inhibitor | 0.236 (T790M) | - |
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZIZGYVWKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.